Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methylamino group at the 2nd position, and a carboxylate ester group at the 3rd position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-5-bromo-3-methylpyridine have been used in various chemical reactions , suggesting that the compound could interact with a variety of molecular targets.
Mode of Action
It’s known that brominated pyridines can participate in various chemical reactions, including nucleophilic substitution and oxidation . The bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that they could potentially interfere with a wide range of biochemical pathways .
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it could have significant bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 2-amino-3-methylpyridine, which undergoes bromination to yield 2-amino-5-bromo-3-methylpyridine . This intermediate is then reacted with methyl chloroformate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Ester hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ester hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation and reduction: Products include various oxidized or reduced forms of the compound.
Ester hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Lacks the carboxylate ester group.
5-Bromo-2-chloro-3-methylpyridine: Contains a chlorine atom instead of the methylamino group.
2-Azidopyridine 1-oxide: Features an azido group and an oxide group.
Uniqueness
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQONOUTCNFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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